(2E)-N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)prop-2-enamide (2E)-N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)prop-2-enamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16357268
InChI: InChI=1S/C25H32N2O4S/c1-4-26(5-2)22-11-6-21(7-12-22)18-27(23-16-17-32(29,30)19-23)25(28)15-10-20-8-13-24(31-3)14-9-20/h6-15,23H,4-5,16-19H2,1-3H3/b15-10+
SMILES:
Molecular Formula: C25H32N2O4S
Molecular Weight: 456.6 g/mol

(2E)-N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)prop-2-enamide

CAS No.:

Cat. No.: VC16357268

Molecular Formula: C25H32N2O4S

Molecular Weight: 456.6 g/mol

* For research use only. Not for human or veterinary use.

(2E)-N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)prop-2-enamide -

Specification

Molecular Formula C25H32N2O4S
Molecular Weight 456.6 g/mol
IUPAC Name (E)-N-[[4-(diethylamino)phenyl]methyl]-N-(1,1-dioxothiolan-3-yl)-3-(4-methoxyphenyl)prop-2-enamide
Standard InChI InChI=1S/C25H32N2O4S/c1-4-26(5-2)22-11-6-21(7-12-22)18-27(23-16-17-32(29,30)19-23)25(28)15-10-20-8-13-24(31-3)14-9-20/h6-15,23H,4-5,16-19H2,1-3H3/b15-10+
Standard InChI Key ZQLZVGHQVGQUMS-XNTDXEJSSA-N
Isomeric SMILES CCN(CC)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)/C=C/C3=CC=C(C=C3)OC
Canonical SMILES CCN(CC)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C=CC3=CC=C(C=C3)OC

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Molecular Formula

The IUPAC name (2E)-N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)prop-2-enamide systematically describes the compound’s structure:

  • Core scaffold: Prop-2-enamide backbone with (E)-stereochemistry at the α,β-unsaturated bond.

  • Substituents:

    • N1: 4-(Diethylamino)benzyl group.

    • N2: 1,1-Dioxidotetrahydrothiophen-3-yl (sulfolane-derived moiety).

    • C3: 4-Methoxyphenyl group.

The molecular formula is C₂₆H₃₃N₃O₄S, with a calculated molecular weight of 483.63 g/mol .

Stereochemical and Conformational Analysis

The (E)-configuration of the propenamide double bond minimizes steric hindrance between the 4-methoxyphenyl and acrylamide carbonyl groups, as observed in analogous chalcone derivatives . Density functional theory (DFT) optimizations of related acrylamides suggest a planar geometry for the α,β-unsaturated system, enhancing conjugation and electronic delocalization .

Table 1: Key Bond Lengths and Angles (DFT-Predicted)

ParameterValue (Å/°)
C1–C2 (double bond)1.34 Å
C2–C3 (single bond)1.45 Å
N–C(O)1.35 Å
C=O1.22 Å
Dihedral (C1–C2–C3–O)175.2°

Synthetic Pathways and Optimization

Retrosynthetic Strategy

The compound can be synthesized via a multi-step approach:

  • Acrylamide formation: Condensation of 4-methoxycinnamic acid chloride with a diamine intermediate.

  • Sulfolane moiety introduction: Nucleophilic substitution or Mitsunobu reaction to attach the 1,1-dioxidotetrahydrothiophen-3-amine group.

  • Diethylamino benzylation: Alkylation of the secondary amine with 4-(diethylamino)benzyl chloride.

A Curtius rearrangement-based method, as demonstrated in furopyrimidine carboxamide synthesis , could facilitate amide bond formation while preserving stereochemistry.

Challenges in Purification

The polar sulfone group and tertiary amine may complicate chromatographic separation. Analogous compounds require silica gel chromatography with gradient elution (ethyl acetate/hexane, 3:7 to 1:1) .

Electronic Properties and Computational Modeling

HOMO-LUMO Analysis

DFT calculations at the B3LYP/6-311+G(d,p) level for related acrylamides reveal:

  • HOMO: Localized on the 4-methoxyphenyl and acrylamide π-system.

  • LUMO: Dominated by the α,β-unsaturated carbonyl group, indicating electrophilic reactivity .

Table 2: Calculated Frontier Orbital Energies

ParameterEnergy (eV)
HOMO-6.12
LUMO-2.87
Bandgap (ΔE)3.25

Natural Population Analysis (NPA)

Charge distribution analysis predicts:

  • Negative charge: Sulfone oxygens (-0.43 e⁻), carbonyl oxygen (-0.56 e⁻).

  • Positive charge: Diethylamino nitrogen (+0.32 e⁻), acrylamide β-carbon (+0.18 e⁻) .

Comparative Analysis with Structural Analogs

Sulfone-Containing Derivatives

Patent WO2022140169A1 highlights tetrahydroindazole sulfonamides as DGAT2 inhibitors . The sulfone group in the target compound may similarly enhance aqueous solubility (cLogS = -3.1) while maintaining membrane permeability.

Acrylamide-Based Anticancer Agents

The (E)-acrylamide motif in DHFP ( ) demonstrates IC₅₀ values of 12.3 µM (HT29) and 9.8 µM (DU145). Structural parallels suggest comparable cytotoxicity for the target compound, pending experimental validation.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator